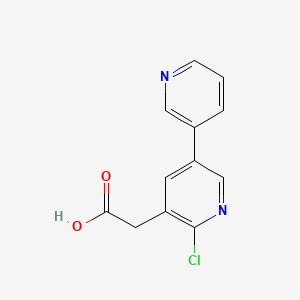![molecular formula C16H10N2 B13138789 Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
Naphtho[1,2-h]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[1,2-h]cinnoline is a polycyclic aromatic compound that belongs to the class of fused N-heterocyclic compounds It is characterized by a naphthalene ring fused to a cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-h]cinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines. One common method includes the reaction of 2-naphthylamine with ortho-substituted benzaldehydes under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Naphtho[1,2-h]cinnoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including antimicrobial and antitumor activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of naphtho[1,2-h]cinnoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Cinnoline: A simpler analog with a similar core structure but lacking the fused naphthalene ring.
Quinoxaline: Another fused N-heterocyclic compound with a different arrangement of nitrogen atoms.
Quinazoline: Similar in structure but with a different fusion pattern and nitrogen placement.
Uniqueness
Naphtho[1,2-h]cinnoline is unique due to its fused naphthalene and cinnoline rings, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
分子式 |
C16H10N2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
naphtho[1,2-h]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-4-13-11(3-1)5-8-15-14(13)7-6-12-9-10-17-18-16(12)15/h1-10H |
InChIキー |
BFGAQXSDIXLRIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3N=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



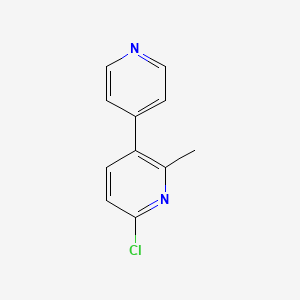
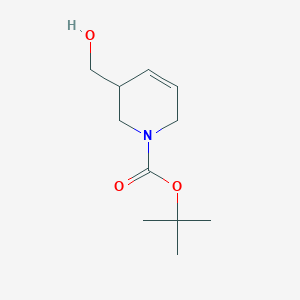
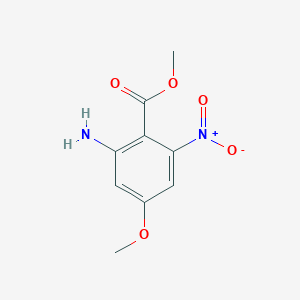



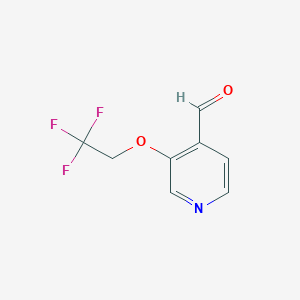
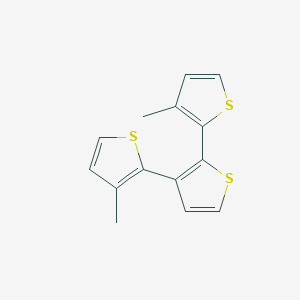
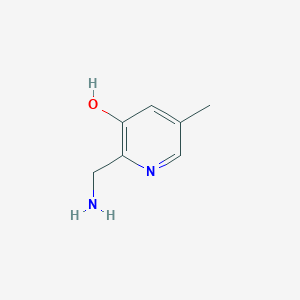
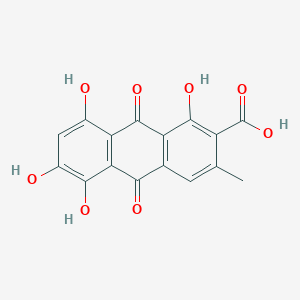
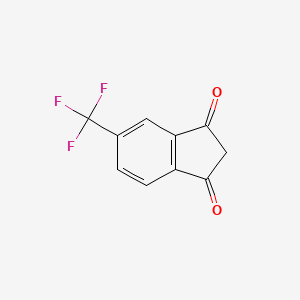
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
